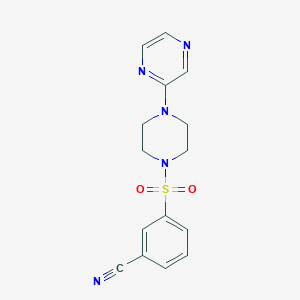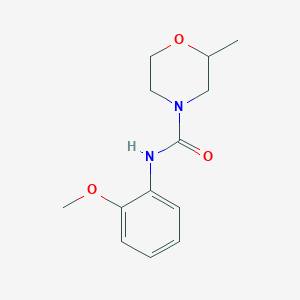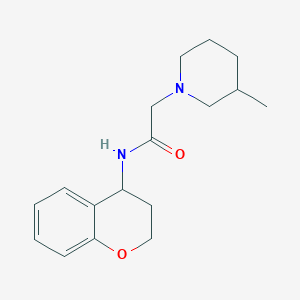
N-(3,4-dihydro-2H-chromen-4-yl)-2-(3-methylpiperidin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dihydro-2H-chromen-4-yl)-2-(3-methylpiperidin-1-yl)acetamide, also known as DMAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMAC is a synthetic compound that belongs to the class of chromenylpiperidinylacetamides.
作用机制
N-(3,4-dihydro-2H-chromen-4-yl)-2-(3-methylpiperidin-1-yl)acetamide acts as a selective and potent inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (ACh) in the brain. By inhibiting AChE, N-(3,4-dihydro-2H-chromen-4-yl)-2-(3-methylpiperidin-1-yl)acetamide increases the levels of ACh in the brain, which can improve cognitive function and memory. N-(3,4-dihydro-2H-chromen-4-yl)-2-(3-methylpiperidin-1-yl)acetamide also acts as a partial agonist of nicotinic acetylcholine receptors (nAChRs), which are involved in learning, memory, and attention.
Biochemical and Physiological Effects:
N-(3,4-dihydro-2H-chromen-4-yl)-2-(3-methylpiperidin-1-yl)acetamide has been shown to have significant effects on the central nervous system. N-(3,4-dihydro-2H-chromen-4-yl)-2-(3-methylpiperidin-1-yl)acetamide increases the levels of ACh in the brain, which can improve cognitive function and memory. N-(3,4-dihydro-2H-chromen-4-yl)-2-(3-methylpiperidin-1-yl)acetamide also acts as a partial agonist of nAChRs, which can improve learning, memory, and attention. N-(3,4-dihydro-2H-chromen-4-yl)-2-(3-methylpiperidin-1-yl)acetamide has been shown to have neuroprotective effects, which can protect the brain from oxidative stress and inflammation. N-(3,4-dihydro-2H-chromen-4-yl)-2-(3-methylpiperidin-1-yl)acetamide has also been shown to have anti-inflammatory and antioxidant effects, which can protect the brain from damage caused by free radicals.
实验室实验的优点和局限性
N-(3,4-dihydro-2H-chromen-4-yl)-2-(3-methylpiperidin-1-yl)acetamide has several advantages that make it a useful tool for studying the cholinergic system in the brain. N-(3,4-dihydro-2H-chromen-4-yl)-2-(3-methylpiperidin-1-yl)acetamide is a selective and potent inhibitor of AChE, which allows for the specific inhibition of the cholinergic system. N-(3,4-dihydro-2H-chromen-4-yl)-2-(3-methylpiperidin-1-yl)acetamide is also a partial agonist of nAChRs, which allows for the modulation of the cholinergic system. However, N-(3,4-dihydro-2H-chromen-4-yl)-2-(3-methylpiperidin-1-yl)acetamide has some limitations in lab experiments. N-(3,4-dihydro-2H-chromen-4-yl)-2-(3-methylpiperidin-1-yl)acetamide can be toxic at high concentrations, which can limit its use in certain experiments. N-(3,4-dihydro-2H-chromen-4-yl)-2-(3-methylpiperidin-1-yl)acetamide can also be difficult to work with due to its low solubility in water.
未来方向
N-(3,4-dihydro-2H-chromen-4-yl)-2-(3-methylpiperidin-1-yl)acetamide has significant potential for future research in various fields. N-(3,4-dihydro-2H-chromen-4-yl)-2-(3-methylpiperidin-1-yl)acetamide can be further studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-(3,4-dihydro-2H-chromen-4-yl)-2-(3-methylpiperidin-1-yl)acetamide can also be further studied for its potential use as a tool for studying the cholinergic system in the brain. Future research can focus on developing more efficient and effective synthesis methods for N-(3,4-dihydro-2H-chromen-4-yl)-2-(3-methylpiperidin-1-yl)acetamide. Additionally, future research can focus on developing new derivatives of N-(3,4-dihydro-2H-chromen-4-yl)-2-(3-methylpiperidin-1-yl)acetamide with improved pharmacological properties.
合成方法
N-(3,4-dihydro-2H-chromen-4-yl)-2-(3-methylpiperidin-1-yl)acetamide can be synthesized using a straightforward and efficient method. The synthesis of N-(3,4-dihydro-2H-chromen-4-yl)-2-(3-methylpiperidin-1-yl)acetamide involves the reaction of 3,4-dihydro-2H-chromen-4-amine with 3-methylpiperidine-1-carboxylic acid in the presence of a coupling agent such as N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in anhydrous dimethylformamide (DMF) at room temperature. The reaction mixture is then stirred for a few hours, and the product is purified by column chromatography to obtain N-(3,4-dihydro-2H-chromen-4-yl)-2-(3-methylpiperidin-1-yl)acetamide in high yield and purity.
科学研究应用
N-(3,4-dihydro-2H-chromen-4-yl)-2-(3-methylpiperidin-1-yl)acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. N-(3,4-dihydro-2H-chromen-4-yl)-2-(3-methylpiperidin-1-yl)acetamide has been shown to have significant effects on the central nervous system, making it a promising candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-(3,4-dihydro-2H-chromen-4-yl)-2-(3-methylpiperidin-1-yl)acetamide has also been studied for its potential use as a tool for studying the role of the cholinergic system in the brain.
属性
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-yl)-2-(3-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-13-5-4-9-19(11-13)12-17(20)18-15-8-10-21-16-7-3-2-6-14(15)16/h2-3,6-7,13,15H,4-5,8-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSIEHSKIXAFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=O)NC2CCOC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-chromen-4-yl)-2-(3-methylpiperidin-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


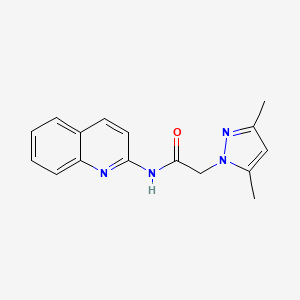
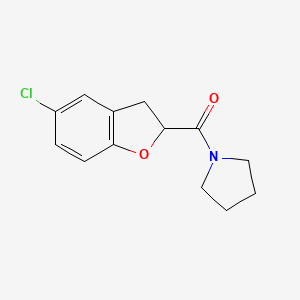
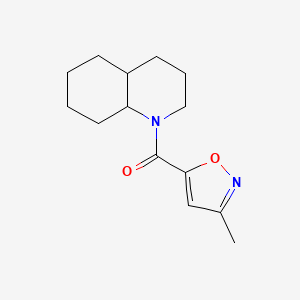
![N-methyl-1-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7516359.png)
![2-(Azepan-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516367.png)
![2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516372.png)


![N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B7516392.png)
![4-[3-(Azepan-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B7516394.png)

